molecular formula C12H20O10 B1213365 Difructose anhydride IV CAS No. 546-42-9

Difructose anhydride IV

Cat. No.: B1213365
CAS No.: 546-42-9
M. Wt: 324.28 g/mol
InChI Key: WMUHBTATSZQNJG-UHFFFAOYSA-N
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Description

Difructose Anhydride IV (DFA IV) is a cyclic disaccharide composed of two fructose residues linked via β-(2,6) fructofuranosyl bonds. It is enzymatically synthesized from sucrose through a two-step process: (1) levansucrase (LSRase, EC 2.4.1.10) converts sucrose into levan (a β-2,6 fructan polymer), and (2) levan fructotransferase (LFTase, EC 4.2.2.16) catalyzes the intramolecular transfructosylation of levan to form DFA IV . DFA IV is a low-calorie functional sweetener with 50% the sweetness of sucrose, notable for its prebiotic properties, antioxidant activity, and ability to enhance calcium absorption in vertebrates . Unlike other DFAs, DFA IV is derived exclusively from levan, distinguishing it from inulin-derived isomers like DFA III .

Preparation Methods

Synthetic Routes and Reaction Conditions

Difructose anhydride IV is typically synthesized from levan, a polysaccharide composed of fructose units. The enzyme levan fructotransferase catalyzes the conversion of levan to this compound. This process involves the formation of two reciprocal glycosidic linkages between the fructose units .

Industrial Production Methods

Industrial production of this compound can be achieved through the co-fermentation of recombinant yeast strains. These strains secrete levansucrase from Bacillus subtilis and levan fructotransferase from Arthrobacter ureafaciens. The optimized conditions for this process involve specific concentrations of sucrose and cell ratios, resulting in efficient production yields .

Chemical Reactions Analysis

Types of Reactions

Difructose anhydride IV primarily undergoes enzymatic reactions. The conversion of levan to this compound is catalyzed by levan fructotransferase. This reaction does not involve typical chemical reagents but relies on the enzymatic activity to form the cyclic disaccharide .

Common Reagents and Conditions

The primary reagent used in the synthesis of this compound is levan. The reaction conditions involve the presence of levan fructotransferase, which facilitates the formation of the cyclic structure. The reaction is typically carried out under controlled conditions to optimize enzyme activity and yield .

Major Products Formed

The major product formed from the enzymatic conversion of levan is this compound. This compound is characterized by its cyclic structure and beneficial physiological properties .

Scientific Research Applications

Chemical Properties and Production

DFA IV is primarily produced through the enzymatic conversion of sucrose via levan using specific enzymes such as levansucrase and levan fructotransferase. This process allows for the efficient production of DFA IV, which is characterized by its low-caloric content and sweetening properties. Recent studies have demonstrated methods for optimizing the production of DFA IV, achieving significant yields suitable for industrial applications .

Physiological Functions

DFA IV exhibits several beneficial physiological effects:

  • Calcium Absorption : Research indicates that DFA IV enhances calcium absorption in the intestine. In experimental studies involving rats, DFA IV significantly increased calcium absorption rates compared to control groups, particularly in the duodenojejunum region of the small intestine . This property suggests potential applications in dietary supplements aimed at improving bone health.
  • Prebiotic Effects : DFA IV may act as a prebiotic, promoting beneficial gut microbiota. Its consumption has been associated with improved gut health and enhanced immune response, making it a candidate for functional foods targeting digestive health .

Applications in Food Industry

DFA IV is increasingly being utilized as a low-calorie sweetener in food products. Its sweetening power is comparable to that of sucrose but with fewer calories, making it an attractive alternative for sugar reduction strategies in food formulations. The compound's stability under heat and acidic conditions further enhances its applicability in various food processing scenarios .

Table 1: Comparison of Sweetness and Caloric Content

CompoundSweetness (Relative to Sucrose)Calories (per gram)
Sucrose1.04
This compound0.72

Medical Applications

The potential medical applications of DFA IV are also noteworthy:

  • Nutritional Supplements : Given its role in enhancing calcium absorption, DFA IV can be incorporated into nutritional supplements aimed at populations at risk for osteoporosis or calcium deficiency .
  • Immunoglobulin Absorption : Studies have suggested that DFA III, a related compound, may improve immunoglobulin absorption in neonatal calves, indicating that similar mechanisms might be applicable to DFA IV. This could lead to advancements in veterinary medicine and animal nutrition .

Case Studies

  • Calcium Absorption Study : A study examined the effects of DFA III and DFA IV on calcium absorption in rats. The results showed that both compounds significantly enhanced calcium absorption rates, with implications for dietary strategies aimed at improving mineral uptake .
  • Food Product Development : Various food products have been developed incorporating DFA IV as a sweetener. These products not only maintain taste but also provide lower caloric content, appealing to health-conscious consumers.
  • Animal Nutrition : Research involving neonatal calves indicated that supplementation with difructose anhydrides could enhance the transfer of immunoglobulins from colostrum, suggesting a potential application for improving calf health and performance during early life stages .

Comparison with Similar Compounds

Structural and Source Differences

The DFA family includes four isomers differentiated by their glycosidic linkages:

Compound Linkage Type Primary Source Key Enzymes Involved
DFA I α-(2,1) and β-(2,1) Inulin Inulin fructotransferase (IFTase)
DFA III α-(2,1) and β-(2,3) Inulin Inulin fructotransferase (IFTase)
DFA IV β-(2,6) Levan LSRase + LFTase
DFA V α-(2,1) and β-(2,6) Inulin Inulin fructotransferase (IFTase)

DFA III is the most commercially advanced isomer, marketed as "Twintose" in Japan, while DFA IV remains under development for industrial-scale production .

Production Efficiency and Yield

DFA IV vs. DFA III :

  • DFA IV : Co-fermentation of recombinant Saccharomyces cerevisiae strains secreting Bacillus subtilis LSRase and Arthrobacter ureafaciens LFTase achieves direct conversion of sucrose to DFA IV with a yield of 64.3 g/L (52.6% conversion rate) under optimized conditions (25% sucrose, 60-hour fermentation) .
  • DFA III : Industrial production uses Arthrobacter spp. IFTase acting on inulin, yielding ~200 g/L DFA III with >90% purity via enzyme membrane bioreactors .

Key Challenges :

  • DFA IV requires levan as an intermediate, which has low solubility at high molecular weights (>1.4 × 10⁵ Da), limiting conversion efficiency .
  • DFA III benefits from inulin’s higher solubility and established purification protocols .

Physiological Functions

Property DFA IV DFA III
Prebiotic Activity Enhances Bifidobacterium growth Promotes Lactobacillus spp.
Mineral Absorption Improves calcium uptake in rats Enhances zinc/iron absorption
Thermal Stability No caramelization up to 150°C Stable below 120°C
Glycemic Impact Non-cariogenic, low glycemic index Non-cariogenic, low glycemic index

DFA IV uniquely enhances calcium absorption in the large intestine, while DFA III shows broader efficacy in mineral uptake across the gut .

Industrial Applicability

  • DFA IV : Emerging co-culture systems reduce production costs by eliminating levan isolation steps. However, enzyme degradation (e.g., LSRase instability in high-cell-density fermenters) remains a bottleneck .
  • DFA III : Commercialized with optimized Arthrobacter fermentation, achieving 0.8–1.2 g/L/h productivity .

Data Tables

Table 1: Comparative Production Metrics

Parameter DFA IV DFA III
Substrate Sucrose (via levan) Inulin
Optimal Substrate Conc. 25–30% sucrose 15–20% inulin
Max Yield 64.3 g/L 200 g/L
Conversion Rate 52.6% >90%
Productivity 0.60 g/L/h 0.8–1.2 g/L/h

Table 2: Enzymatic Properties

Enzyme Source Organism Optimal pH/Temperature Activity (U/mg)
LSRase Bacillus subtilis pH 5.5, 30°C 3.8 U/mL
LFTase Arthrobacter ureafaciens pH 6.0, 50°C 16.0 U/mL
IFTase Arthrobacter sp. H65-7 pH 5.0, 60°C 120 U/mg

Q & A

Q. What enzymatic methods are used to produce DFA IV from levan, and how are reaction conditions optimized?

Basic Research Question
DFA IV is enzymatically synthesized from levan using levansucrase and levan fructotransferase (LFTase). Key microbial sources include Arthrobacter nicotinovorans and Arthrobacter ureafaciens, which produce LFTase to catalyze the conversion of levan into DFA IV . Optimization involves:

  • Temperature : 50–60°C for maximal enzyme activity.
  • pH : Neutral to slightly acidic conditions (pH 5.5–6.5).
  • Substrate Concentration : High-purity levan (≥90%) is critical for yields >70% .
    Immobilization of LFTase on matrices like chitosan-alginate beads enhances thermal stability and reusability .

Q. How does DFA IV enhance mineral absorption in intestinal models?

Basic Research Question
DFA IV increases paracellular calcium and magnesium absorption by transiently loosening tight junctions in intestinal epithelia. In vitro studies using rat intestinal epithelium (e.g., Ussing chambers) show a 1.5- to 2-fold increase in calcium flux compared to controls . This mechanism is shared with DFA III but requires lower concentrations (≥2% w/v) for efficacy .

Q. What advanced strategies improve DFA IV yield in microbial systems?

Advanced Research Question
Co-fermentation of recombinant yeasts (e.g., Saccharomyces cerevisiae) engineered to express levansucrase and LFTase enables direct DFA IV production from sucrose, bypassing levan extraction steps. Yields reach ~45 g/L in optimized bioreactors . Additionally, introducing the degQ gene in Bacillus subtilis enhances enzyme secretion, increasing productivity by 30% .

Q. How can discrepancies in optimal enzymatic conditions for DFA IV synthesis be resolved?

Advanced Research Question
Contradictions in reported pH/temperature optima arise from enzyme source variability. For example:

  • Arthrobacter nicotinovorans LFTase: pH 6.0, 55°C .
  • Microbacterium sp. AL-210: pH 5.5, 60°C .
    Systematic characterization using circular dichroism and kinetic assays (e.g., Michaelis-Menten parameters) is recommended to identify strain-specific adaptations .

Q. What analytical methods validate DFA IV purity and structure?

Basic Research Question

  • HPLC-ELSD : Quantifies DFA IV with a retention time of 8.2 min (column: Rezex RSO-Oligosaccharide) .
  • NMR Spectroscopy : Confirms cyclic structure via characteristic anomeric proton signals (δ 5.4–5.6 ppm) .
  • LC/MS/MS : Detects levan-type oligosaccharides in complex matrices (e.g., fermentation broths) .

Q. How do in vitro and in vivo models differ in assessing DFA IV’s mineral absorption effects?

Advanced Research Question

  • In Vitro : Isolated rat cecal epithelia show dose-dependent calcium absorption (0.5–5 mM DFA IV), peaking at 2 hours .
  • In Vivo : Rats fed 5% DFA IV for 2 weeks exhibit 25% higher femoral bone density, but inter-individual variability (e.g., gut microbiota composition) complicates reproducibility .
    Methodological consistency in perfusion buffer composition (e.g., calcium concentration) is critical for cross-study comparisons .

Q. Why do some studies report minimal DFA IV fermentation in the colon, while others note microbial adaptation?

Advanced Research Question
DFA IV is initially indigestible in humans (<5% fermented within 8 hours) but induces microbial adaptation. Prolonged feeding (≥14 days) upregulates Bifidobacterium spp., which metabolize DFA IV into short-chain fatty acids, enhancing colonic mineral solubility . Discrepancies arise from differences in experimental duration and baseline microbiota profiles .

Properties

IUPAC Name

1,7-bis(hydroxymethyl)-2,8,13,14-tetraoxatricyclo[8.2.1.14,7]tetradecane-5,6,11,12-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O10/c13-3-11-10(18)8(16)6(22-11)2-20-12(4-14)9(17)7(15)5(21-12)1-19-11/h5-10,13-18H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMUHBTATSZQNJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)(OCC3C(C(C(O1)(O3)CO)O)O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

546-42-9
Record name Difructose anhydride IV
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546429
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

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